Cas no 1601874-01-4 (3-(3-chlorophenyl)methoxy-4-iodooxolane)

3-(3-Chlorophenyl)methoxy-4-iodooxolane is a specialized oxolane derivative featuring a chlorophenyl methoxy group and an iodine substituent, offering unique reactivity in synthetic chemistry applications. The presence of both halogenated aryl and iodo-functionalized oxolane moieties enhances its utility as a versatile intermediate in cross-coupling reactions, nucleophilic substitutions, and ring-opening transformations. The electron-withdrawing chlorine group stabilizes the structure while the iodine atom facilitates further functionalization, making it valuable for constructing complex heterocycles or pharmaceutical scaffolds. Its well-defined stereochemistry and moderate stability under inert conditions ensure reliable performance in controlled synthetic environments. This compound is particularly suited for researchers developing tailored organoiodine reagents or investigating halogen-directed reactivity patterns.
3-(3-chlorophenyl)methoxy-4-iodooxolane structure
1601874-01-4 structure
Product Name:3-(3-chlorophenyl)methoxy-4-iodooxolane
CAS No:1601874-01-4
MF:C11H12ClIO2
MW:338.569254875183
CID:5708111
PubChem ID:114774442
Update Time:2025-06-26

3-(3-chlorophenyl)methoxy-4-iodooxolane Chemical and Physical Properties

Names and Identifiers

    • 1601874-01-4
    • EN300-1134116
    • 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane
    • 3-(3-chlorophenyl)methoxy-4-iodooxolane
    • Inchi: 1S/C11H12ClIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2
    • InChI Key: BNDYHOURBVWHHL-UHFFFAOYSA-N
    • SMILES: IC1COCC1OCC1C=CC=C(C=1)Cl

Computed Properties

  • Exact Mass: 337.95705g/mol
  • Monoisotopic Mass: 337.95705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 18.5Ų

3-(3-chlorophenyl)methoxy-4-iodooxolane Pricemore >>

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3-(3-chlorophenyl)methoxy-4-iodooxolane Related Literature

Additional information on 3-(3-chlorophenyl)methoxy-4-iodooxolane

Introduction to 3-(3-chlorophenyl)methoxy-4-iodooxolane (CAS No. 1601874-01-4) and Its Emerging Applications in Chemical Biology

3-(3-chlorophenyl)methoxy-4-iodooxolane, identified by the chemical abstracts service number 1601874-01-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This oxolane derivative, characterized by the presence of both chlorophenyl and iodooxolane moieties, exhibits a distinct molecular architecture that makes it a valuable scaffold for the development of novel bioactive molecules.

The compound’s structural features—specifically the 3-chlorophenyl group and the 4-iodooxolane ring—endow it with distinctive electronic and steric properties, which are highly relevant for medicinal chemistry applications. The iodooxolane moiety, in particular, serves as an excellent handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the synthesis of a diverse array of heterocyclic compounds. These reactions are pivotal in constructing complex molecular frameworks that mimic natural products or drug-like entities.

In recent years, there has been a surge in research focusing on the development of small-molecule modulators for therapeutic intervention. The 3-(3-chlorophenyl)methoxy-4-iodooxolane scaffold has emerged as a promising candidate for generating inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in designing molecules that interact with kinases and other enzyme families implicated in cancer progression. The iodine atom in the oxolane ring enhances reactivity, making it an ideal precursor for generating biaryl structures, which are frequently observed in pharmacologically active compounds.

One of the most compelling aspects of this compound is its versatility in drug discovery pipelines. The 3-chlorophenyl substituent allows for facile derivatization via nucleophilic aromatic substitution or metal-catalyzed coupling reactions, while the methoxy group provides a hydrophilic anchor that can improve solubility and bioavailability. These features make it particularly suitable for generating lead compounds that meet stringent pharmacokinetic profiles required for clinical development.

Recent advances in computational chemistry have further highlighted the potential of 3-(3-chlorophenyl)methoxy-4-iodooxolane as a building block. Molecular modeling studies have revealed that its rigid oxolane core can stabilize specific conformations favorable for binding to biological targets. Additionally, quantum mechanical calculations have predicted favorable interactions between its chlorophenyl and iodooxolane moieties with key residues in protein active sites. Such insights have guided the rational design of analogs with enhanced binding affinities and selectivity.

The compound’s relevance extends beyond academic research; it has found practical applications in industrial settings where high-throughput screening (HTS) is employed to identify novel drug candidates. Its well-defined structure and reactivity profile make it an attractive intermediate for library synthesis programs aimed at discovering molecules with therapeutic potential against neurological disorders, inflammatory diseases, and infectious pathogens.

From a synthetic chemistry perspective, 3-(3-chlorophenyl)methoxy-4-iodooxolane exemplifies the importance of heterocyclic compounds in modern drug discovery. The oxolane ring, though less common than benzene or pyridine derivatives, offers unique advantages such as enhanced metabolic stability and improved oral bioavailability. The presence of both electrophilic (iodine) and nucleophilic (chloro) sites within the same molecule allows for sequential functionalization strategies, streamlining the path toward complex drug-like scaffolds.

The growing interest in organometallic chemistry has also positioned this compound as a key intermediate in transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions between differentially substituted oxolanes have enabled the construction of polycyclic architectures with intricate stereochemistry. Such transformations are critical for generating molecules that recapitulate natural product scaffolds or exhibit novel mechanisms of action.

In conclusion, 3-(3-chlorophenyl)methoxy-4-iodooxolane (CAS No. 1601874-01-4) represents a multifaceted tool with broad utility across chemical biology and medicinal chemistry disciplines. Its unique structural attributes—comprising both chlorophenyl and iodooxolane functionalities—make it an invaluable scaffold for designing next-generation therapeutics. As research continues to uncover new synthetic methodologies and biological targets, this compound is poised to play an increasingly significant role in accelerating drug discovery efforts worldwide.

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